2,2',6-Tribromoindophenol Sodium Salt

Description

Historical Context of Indophenol (B113434) Derivatives in Chemical Research

The story of indophenol derivatives is deeply rooted in the mid-nineteenth-century boom of synthetic dye chemistry. researchgate.netmatilda.science This era marked a revolutionary shift from natural colorants to laboratory-synthesized alternatives, driven by the burgeoning textile industry and expanding colonial trade. sciencemuseum.org.uk The discovery of mauveine by William Henry Perkin in 1856, an accidental byproduct of an attempt to synthesize quinine, is often cited as the catalyst for the synthetic dye industry. sciencemuseum.org.uk

Within this context, indophenols emerged as a significant class of dyes. Their synthesis was notably demonstrated in the Berthelot reaction of 1859, a chemical test designed to detect ammonia (B1221849), which produces a characteristic deep blue indophenol dye. wikipedia.orgwikiwand.com While indophenols and related compounds like indamines were once used as textile colorants, they are now largely considered obsolete for this purpose. researchgate.net However, their chemical utility has endured; they continue to serve as important intermediates in the manufacture of sulphur dyes and have found lasting application in processes where the dye is formed in situ, such as in color photography and oxidative hair coloring. researchgate.netmatilda.science

Structural Classification and Nomenclature of Indophenol Compounds

At its core, the indophenol structure is a quinone imine derivative. nih.gov The parent compound, indophenol, has the systematic IUPAC name 4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one and the chemical formula OC₆H₄NC₆H₄OH. wikipedia.orgnih.gov This framework consists of a quinone imine ring linked to a phenol (B47542) ring via a nitrogen atom. The term "indophenol" is broadly applied to a family of compounds that share this core structure but feature various substituents on either or both aromatic rings. wikipedia.org

While common names are prevalent, a more systematic classification places indophenols within the larger group of streptomerocyanine dyes. researchgate.net The nomenclature for derivatives specifies the type and position of each substituent. For instance, the well-known redox indicator DCPIP is named 2,6-Dichlorophenol-indophenol.

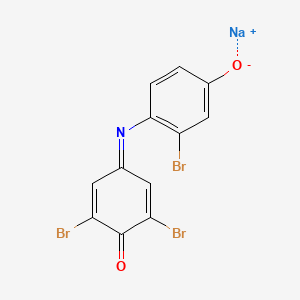

The subject of this article, 2,2',6-Tribromoindophenol Sodium Salt , follows this naming convention. The name indicates:

An indophenol backbone.

Three bromine (bromo) substituents located at the 2 and 6 positions on the quinone ring and the 2' position on the phenol ring.

A sodium salt formed at the hydroxyl group, indicating the deprotonated phenolate (B1203915) form.

Alternative names for this specific compound include 2,6-Dibromo-2'-bromo-indophenol Sodium Salt and 2,6-Dibromophenol-indo-m-bromophenol Sodium Salt. scbt.com

| Compound Name | Molecular Formula | Core Structure | Key Substituents |

|---|---|---|---|

| Indophenol | C₁₂H₉NO₂ wikipedia.org | Quinone imine linked to a phenol | None (parent compound) |

| 2,6-Dichloroindophenol (B1210591) Sodium Salt (DCPIP) | C₁₂H₆Cl₂NNaO₂ nih.gov | Quinone imine linked to a phenol | 2 Chlorine atoms, 1 Sodium ion |

| This compound | C₁₂H₆Br₃NNaO₂ scbt.com | Quinone imine linked to a phenol | 3 Bromine atoms, 1 Sodium ion |

Fundamental Chemical Characteristics of Brominated Indophenols

The chemical properties of indophenol derivatives are significantly influenced by the nature and position of their substituents. In brominated indophenols, the presence of bromine atoms imparts distinct characteristics. Bromine is an electronegative and electron-withdrawing halogen, which alters the electronic distribution across the conjugated system of the indophenol molecule. This directly impacts the compound's color (i.e., its maximum absorption wavelength, λmax) and its redox potential.

Studies on simpler brominated phenols provide insight into the fundamental effects of bromination. Increasing the degree of bromination on a phenol ring generally leads to:

Decreased Water Solubility : As the molecule becomes larger and more halogenated, its polarity changes, typically reducing its solubility in water. nih.gov

Increased Lipophilicity : The octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity or "fat-loving" nature, tends to increase with the number of bromine atoms. researchgate.net

Altered Acidity : The electron-withdrawing effect of bromine stabilizes the phenolate anion, making brominated phenols generally more acidic (lower pKa) than phenol itself.

These principles extend to brominated indophenols. The addition of bromine atoms makes the molecule more susceptible to nucleophilic attack and alters its electrochemical properties, making it suitable for use as a redox indicator, similar to its chlorinated analogue, DCPIP. nih.govchemicalbook.com The enhanced electrophilicity of the brominated rings can also be a key factor in specific chemical interactions and syntheses.

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | log Kow | Water Solubility |

|---|---|---|---|---|

| 4-Bromophenol | 173.01 nih.gov | 66.4 nih.gov | 2.59 nih.gov | Moderately soluble |

| 2,4-Dibromophenol (B41371) | 251.90 | 40 | 3.22 | Lower than 4-bromophenol |

| 2,4,6-Tribromophenol (B41969) | 330.80 | 96 | 3.85 | Slightly soluble |

Note: Data for 2,4-Dibromophenol and 2,4,6-Tribromophenol are compiled from comparative studies. nih.govresearchgate.net

Academic Significance of this compound within Indophenol Chemistry

While large-scale industrial applications for this compound are not prominent, the compound holds significance in specific academic and research settings. It is commercially available as a biochemical intended for research purposes, with particular mention of its use in proteomics. scbt.com

The academic value of this compound can be understood by analogy to the more extensively studied 2,6-dichloroindophenol sodium salt (DCPIP). DCPIP is a widely utilized reagent in biochemical laboratories, primarily as a redox indicator to quantify reducing substances like ascorbic acid (Vitamin C). nih.gov It changes color from blue (oxidized) to colorless (reduced), allowing for spectrophotometric measurement.

The significance of this compound likely stems from the specific redox potential conferred by its three bromine atoms. Different substituents fine-tune the electrochemical properties of the indophenol core, making them suitable for different analytical targets or biological systems. Researchers may select this tribrominated version over other halogenated indophenols when its specific redox potential is better matched to the biological redox couple under investigation. Its application in proteomics suggests it may be used as a specialized probe to detect or quantify specific proteins or enzymes with particular redox activities, or as a dye in certain analytical assays where its spectral properties are advantageous. scbt.com Furthermore, studies on the environmental behavior of halogenated indophenols, such as their adsorption from aqueous solutions, contribute to a broader academic interest in the fate and interactions of these dye molecules. researchgate.netekb.eg

Properties

IUPAC Name |

sodium;3-bromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br3NO2.Na/c13-8-5-7(17)1-2-11(8)16-6-3-9(14)12(18)10(15)4-6;/h1-5,17H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFQQAPWDVFFEH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[O-])Br)N=C2C=C(C(=O)C(=C2)Br)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br3NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 ,6 Tribromoindophenol Sodium Salt and Precursors

Retrosynthetic Analysis of the 2,2',6-Tribromoindophenol Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgicj-e.org The core of this process involves "disconnections," which are imaginary bond-breaking steps that correspond to known and reliable chemical reactions. amazonaws.com

For the 2,2',6-Tribromoindophenol core structure, the most logical disconnection is the C-N bond of the imine group, a common strategy for molecules joined by a heteroatom. ias.ac.in This disconnection simplifies the target molecule into two key synthons: a nucleophilic aromatic amine fragment and an electrophilic quinone-type fragment.

The synthetic equivalents for these synthons are a brominated p-aminophenol and a brominated phenol (B47542), which undergo oxidative condensation. Specifically, the retrosynthetic pathway points to two primary precursors:

2-Bromo-4-aminophenol

This approach breaks the complex target into more manageable and synthetically accessible building blocks. The forward synthesis would then involve the controlled oxidative coupling of these two intermediates.

Precursor Synthesis Strategies for Brominated Phenols and Amines

The successful synthesis of the target indophenol (B113434) is critically dependent on the efficient preparation of its high-purity brominated precursors.

Synthesis of 2,6-Dibromophenol: Direct bromination of phenol with bromine water typically results in the formation of 2,4,6-tribromophenol (B41969) due to the high activation of the aromatic ring by the hydroxyl group. quora.compw.live Therefore, selective synthesis of 2,6-dibromophenol requires more controlled methods. One effective strategy is to use a starting material where the para-position is blocked by a group that can be removed later. For instance, 4-hydroxybenzoic acid can be brominated to yield 3,5-dibromo-4-hydroxybenzoic acid, which is then decarboxylated to give 2,6-dibromophenol. acs.orgwikipedia.org Another approach involves using specific brominating agents like N-bromosuccinimide (NBS) in a suitable solvent system, which can offer greater selectivity. chemicalbook.com

Interactive Table 1: Comparison of Synthetic Strategies for 2,6-Dibromophenol

| Method | Key Reagents | Typical Conditions | Yield / Notes |

|---|---|---|---|

| Para-protection/Deprotection | 4-Hydroxybenzoic acid, Bromine, Sulfuric Acid | Bromination at 0°C, followed by thermal decarboxylation. wikipedia.org | High yield (90-95%) and selectivity. acs.org |

| Direct Bromination (Selective) | Phenol, N-Bromosuccinimide (NBS), Dichloromethane | Reaction at room temperature with a base like diisopropylamine. chemicalbook.com | Good yield (e.g., 79%), avoids harsh conditions. chemicalbook.com |

| Oxidative Bromination | Phenol, HBr, H₂O₂ | Two-phase system (e.g., water/ethylenedichloride). acs.org | Environmentally friendlier approach, but may require para-protection for selectivity. acs.org |

Synthesis of 2-Bromo-4-aminophenol: The synthesis of this precursor typically starts from 4-aminophenol. digitellinc.comwikipedia.org Direct bromination is challenging as it can lead to multiple substitutions. royalholloway.ac.uk A common and effective strategy involves protecting the highly reactive amino group via acetylation to form N-acetyl-4-aminophenol (paracetamol). The acetyl group moderates the activating effect and directs bromination to the position ortho to the hydroxyl group. The resulting bromo-intermediate is then hydrolyzed to remove the acetyl group, yielding the desired 2-bromo-4-aminophenol. 4-Aminophenol itself is often synthesized industrially from the reduction of 4-nitrophenol (B140041) or through the rearrangement of phenylhydroxylamine derived from nitrobenzene. wikipedia.orgunive.itrasayanjournal.co.in

Condensation Reactions for Indophenol Chromophore Formation

The formation of the indophenol chromophore is achieved through an oxidative condensation reaction between the two synthesized precursors: 2,6-dibromophenol and 2-bromo-4-aminophenol. This reaction is a variation of the well-known Berthelot reaction, where a phenol is coupled with an amine in the presence of an oxidizing agent and typically under alkaline conditions. wikipedia.orgyoutube.com

The general mechanism involves the oxidation of the p-aminophenol derivative to a quinone-imine intermediate. This electrophilic intermediate is then attacked by the phenoxide ion of the second precursor (2,6-dibromophenol). Subsequent oxidation of the resulting leuco-dye forms the conjugated indophenol structure. Common oxidizing agents for this type of transformation include sodium hypochlorite, sodium persulfate, or even aeration (using atmospheric oxygen) in the presence of a catalyst. google.comprepchem.com

Interactive Table 2: Common Oxidizing Systems for Indophenol Condensation

| Oxidizing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Sodium Hypochlorite (NaOCl) | Aqueous, alkaline solution (NaOH or Na₂CO₃). youtube.com | The classic Berthelot reagent; reaction is often rapid. wikipedia.org |

| Sodium Persulfate (Na₂S₂O₈) | Aqueous, often with a carbonate buffer. google.com | A strong but potentially more controllable oxidizing agent. |

| Air (O₂) | Alkaline solution, sometimes with a metal catalyst, bubbling air for several hours. prepchem.com | A greener and milder oxidation method. |

Advanced Approaches for Sodium Salt Derivatization in Indophenols

The synthesized 2,2',6-tribromoindophenol is a phenolic compound, meaning the hydroxyl group is acidic (pKa similar to other phenols). This acidity allows for the straightforward formation of its corresponding sodium salt. The derivatization is typically achieved by treating the purified indophenol dye with a stoichiometric amount of a suitable sodium base.

Common bases for this transformation include:

Sodium Hydroxide (NaOH): A strong base that readily deprotonates the phenolic hydroxyl group. It is typically used as a dilute aqueous or alcoholic solution.

Sodium Carbonate (Na₂CO₃) or Bicarbonate (NaHCO₃): Milder bases that can also effectively form the salt, often used to avoid potential side reactions that could occur under strongly alkaline conditions.

The reaction is a simple acid-base neutralization. The resulting 2,2',6-tribromoindophenol sodium salt is generally more soluble in water than its free acid form. The choice of base and solvent depends on the desired final purity and the solubility characteristics of the dye. The formation of the salt is analogous to the commercial form of similar redox dyes like 2,6-dichloroindophenol (B1210591) sodium salt. nih.govgspchem.com

Optimization of Reaction Conditions and Yield for High Purity

Achieving high purity and yield for the final product requires careful optimization of several reaction parameters, particularly during the critical condensation step.

pH: The pH of the reaction medium is crucial. The condensation reaction is typically performed under alkaline conditions to generate the more nucleophilic phenoxide ion from the phenol precursor. However, excessively high pH can lead to decomposition of the product or starting materials. The optimal pH is usually maintained above 11. cyberleninka.ru

Temperature: The reaction rate is temperature-dependent. While gentle heating (e.g., to 40°C) can accelerate the reaction, excessive temperatures may promote the formation of byproducts and degradation of the indophenol dye. rasayanjournal.co.incyberleninka.ru Some methods work well at ambient temperature. prepchem.com

Stoichiometry: The molar ratio of the reactants (brominated phenol and aminophenol) and the oxidizing agent must be carefully controlled. Using a slight excess of one reactant or the oxidizing agent may be necessary to drive the reaction to completion, but a large excess can lead to side reactions and purification challenges. google.com

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure maximum conversion. Reaction progress is often monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of completion. rasayanjournal.co.inaber.ac.uk

Interactive Table 3: Optimization of Key Parameters in Indophenol Synthesis

| Parameter | General Effect on Reaction | Typical Optimized Condition |

|---|---|---|

| pH | Affects phenoxide formation and reactant stability. | Alkaline, often >11, controlled with a buffer. cyberleninka.ru |

| Temperature | Influences reaction rate and byproduct formation. | Ambient to moderate heat (e.g., 25-40°C). cyberleninka.ru |

| Reactant Ratio | Impacts yield and purity. | Near-stoichiometric, or with a slight excess of one component. google.com |

| Catalyst Concentration | A catalyst like sodium nitroprusside can significantly speed up the reaction. | Optimized for maximum rate without causing side reactions. nih.gov |

| Reaction Time | Determines the extent of conversion. | Monitored until starting materials are consumed (e.g., 2-4 hours). prepchem.com |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

Meticulous isolation and purification at each stage of the synthesis are essential for obtaining a high-purity final product.

Isolation: The crude indophenol product, being a solid, is typically isolated from the reaction mixture by filtration after adjusting the pH to precipitate the dye. prepchem.com The collected solid is then washed with water to remove inorganic salts and other water-soluble impurities.

Purification of Intermediates: Precursors like 2,6-dibromophenol and 2-bromo-4-aminophenol are often purified by recrystallization from appropriate solvents (e.g., hexane, ethanol-water mixtures) or by column chromatography to ensure they are free of isomeric impurities before the condensation step.

Purification of Final Product: The crude 2,2',6-tribromoindophenol is purified to remove unreacted starting materials and byproducts. The most common method is recrystallization . This involves dissolving the crude dye in a minimum amount of a hot solvent (such as dimethylformamide, ethanol, or acetone) and allowing it to cool slowly, whereupon the pure product crystallizes out. prepchem.com For highly colored compounds like dyes, solvent treatment at elevated temperatures with inert organic solvents can also be an effective purification method. google.com In some cases, preparative chromatography may be employed for the highest purity.

Final Salt Preparation: After purification, the indophenol is converted to its sodium salt and may be isolated by evaporating the solvent or by precipitation upon addition of a less polar co-solvent.

The purity of the intermediates and the final product is typically assessed using analytical techniques such as melting point determination, Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, UV-Vis).

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electron Transfer Mechanisms in Indophenol (B113434) Systems

Indophenol systems, including 2,2',6-Tribromoindophenol, are capable of participating in electron transfer (ET) reactions, a fundamental process in many biological and chemical systems. nih.gov These reactions are crucial for processes like oxidative phosphorylation and photosynthesis. nih.govyoutube.com The electron transfer can occur through two primary pathways: direct electron transfer (DET) and mediated electron transfer (MET). libretexts.org

In DET, electrons are transferred directly between the indophenol molecule and a reaction partner, often involving structures like conductive pili or cytochrome proteins in biological contexts. libretexts.org MET, conversely, involves shuttle molecules or mediators that facilitate the transfer of electrons. libretexts.org Indophenol derivatives themselves can function as excellent electron-transfer mediators. organic-chemistry.org Their utility in this role is evident in applications such as biosensors, where they shuttle electrons between an enzyme, like lactate (B86563) oxidase, and an electrode surface. organic-chemistry.org

Investigation of Redox Chemistry and Potentiometric Behavior

The redox chemistry of indophenols is central to their function as indicators and electron acceptors. The compound 2,6-Dichlorophenolindophenol (DCPIP), a close structural analog to the tribromo- derivative, is a well-characterized redox indicator that is blue in its oxidized state and becomes colorless upon reduction. mdpi.com This color change is associated with the gain of two electrons and two protons.

The oxidized form of DCPIP, a quinone imine, is an effective electrophile. mdpi.com The standard reduction potential (E°) for DCPIP is +0.22 V (versus a standard hydrogen electrode), which is more positive than that of simpler benzoquinones, indicating it is a relatively strong oxidizing agent. mdpi.com This property allows it to act as an artificial electron acceptor in biological systems, such as in the Hill reaction of chloroplasts, where it intercepts electrons from the photosynthetic electron transport chain. mdpi.com

The electrochemical behavior of DCPIP immobilized on a graphite (B72142) electrode has been shown to be a fairly reversible redox reaction at low surface coverage. researchgate.net Electron transfer from various molecules, such as photoreduced quinols or ascorbic acid, to DCPIP is typically rapid and can be readily quantified by monitoring the decrease in absorbance at its characteristic wavelength (around 605 nm). mdpi.com However, the completeness of this electron transfer depends on the relative reduction potentials of the reacting species. mdpi.com

Table 1: Redox Potentials of DCPIP and Related Compounds

| Compound | Reduction Potential (E°) vs. SHE |

|---|---|

| 2,6-Dichlorophenolindophenol (DCPIP) | +0.22 V mdpi.com |

| 1,4-Benzoquinone | +0.10 V mdpi.com |

This interactive table allows for sorting and filtering of the data.

Bromine Atom Reactivity: Substitution, Elimination, and Exchange Pathways

The three bromine atoms on the 2,2',6-Tribromoindophenol molecule significantly influence its reactivity. The reactivity of these halogen substituents can be understood through several potential pathways, primarily reductive dehalogenation and nucleophilic aromatic substitution.

Reductive Dehalogenation: Brominated aromatic compounds, including phenols, can undergo reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom. organic-chemistry.orgnih.gov This process can be mediated by microorganisms, which may utilize these compounds in a process known as dehalorespiration, or through chemical methods like catalytic hydrogenation using palladium-on-carbon (Pd/C). organic-chemistry.orgnih.gov Studies have shown that bromides are generally reduced more readily than chlorides under such conditions. organic-chemistry.org For instance, the debromination of 2,4,6-tribromophenol (B41969) has been observed to proceed more rapidly than that of monobrominated phenols in microbial consortia. nih.gov Copper-based catalysts have also proven effective for the hydrodebromination of polybrominated phenols in aqueous solutions. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): While the electron-rich nature of the phenol (B47542) ring generally disfavors nucleophilic attack, SNAr can occur under specific conditions. For an SNAr reaction to proceed on an aryl halide, the aromatic ring typically needs to be "activated" by strongly electron-withdrawing groups. libretexts.org The mechanism involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the loss of the halide leaving group. libretexts.org While the indophenol structure contains electron-withdrawing imine and carbonyl groups, the hydroxyl group on the phenol ring is strongly activating (electron-donating), which generally hinders classical SNAr reactions. libretexts.orgchemguide.co.uk However, transition-metal catalysis can facilitate SNAr reactions even on electron-rich halobenzenes and phenols by activating the ring through π-coordination. nih.gov

Electrophilic Aromatic Substitution: The phenol moiety is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which increases the electron density of the ring, particularly at the ortho and para positions. chemguide.co.ukmytutor.co.ukchemistrystudent.com This is why phenol reacts readily with bromine water to form 2,4,6-tribromophenol. chemguide.co.ukquora.com Since the subject compound is already substituted at the 2, 2', and 6 positions with bromine, further electrophilic substitution on these rings is unlikely to occur under standard conditions.

Influence of the Sodium Counterion on Molecular Interactions

The sodium salt form of 2,2',6-Tribromoindophenol means that in the solid state and in solution, the compound exists as a sodium cation (Na⁺) and a negatively charged indophenolate anion. The sodium counterion is not merely a spectator ion; it can influence the compound's physical properties and chemical reactivity.

In solution, counterions interact with charged molecules, an effect that is particularly significant for polyelectrolytes and surfactants. researchgate.net The interaction between the polyion and the counterion can affect properties such as conductivity and the free energy of association. researchgate.net For the tribromoindophenol anion, the Na⁺ counterion will be electrostatically attracted to the negatively charged molecule, which is delocalized across the phenolate (B1203915) and quinone-imine structure. mdpi.com

The binding of counterions can be influenced by the presence of other ions in the solution. Studies on surfactants have shown that the binding of organic counterions can suppress the binding of smaller inorganic ions like Na⁺. quora.com The nature of the counterion can also affect micellization and aggregation behavior in solution. The interaction is primarily electrostatic but plays a role in the solubility and stability of the dye. quora.com The ionic strength of the solution, which is directly related to the concentration of ions like Na⁺, can also affect the rate of reactions involving charged species. nih.gov

pH-Dependent Equilibria, Protonation States, and Tautomerism of the Indophenol Moiety

The chemical behavior of 2,2',6-Tribromoindophenol is highly dependent on the pH of the solution. This dependency arises from the protonation/deprotonation of the phenolic hydroxyl group and potential tautomeric shifts.

pH-Dependent Equilibria: The phenolic hydroxyl group is weakly acidic and can deprotonate to form a phenolate anion. This equilibrium is governed by the pKa of the compound. In the case of the closely related DCPIP, photoreduction rates were found to be three-fold higher at pH 6.9 compared to pH 7.4, highlighting a strong pH dependence. mdpi.com This is attributed to the deprotonated phenolate form, where the negative charge is delocalized throughout the conjugated π-system, influencing its electronic properties and reactivity. mdpi.com Kinetic studies on DCPIP have also explicitly considered the different protonation states of the molecule across a pH range of 2.5 to 9.0 to determine the reactivity of each species. nih.gov

Tautomerism: Indophenol and its derivatives can exhibit proton tautomerism. researchgate.net This involves the migration of a proton, typically between the nitrogen and oxygen atoms of the indophenol core, leading to different tautomeric forms. Density functional theory (DFT) studies on dihalophenolindophenols have investigated these tautomers. researchgate.net The relative stability of different tautomers is influenced by factors such as intramolecular hydrogen bonding and the degree of aromaticity in the heterocyclic portions of the molecule. researchgate.net The equilibrium between these tautomers can be affected by the solvent, temperature, and pH. mytutor.co.uk

Kinetic Studies of Indophenol Reactions in Solution

Kinetic studies provide quantitative insight into reaction rates and mechanisms. Research on the reaction between 2,6-dichlorophenol-indophenol (DCPIP) and cysteine demonstrates the complexity of indophenol reactions in solution. nih.gov

This interactive table summarizes key kinetic parameters from a study on a DCPIP reaction, serving as an analogue for 2,2',6-Tribromoindophenol. nih.gov

Spectroscopic and Advanced Analytical Characterization Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Structural Conformation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the structural conformation of 2,2',6-Tribromoindophenol Sodium Salt.

Interactive Data Table: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=O Stretch (Quinone) | 1680 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-O Stretch (Phenolate) | 1300 - 1200 | Strong |

| C-Br Stretch | 700 - 500 | Strong |

Note: These are estimated values based on analogous compounds.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is less susceptible to interference from aqueous media. ojp.gov The Raman spectrum would be characterized by strong signals for the aromatic ring vibrations and the C-Br bonds. researchgate.netias.ac.inresearchgate.net The analysis of Raman spectra of similar molecules like 2,4-dibromophenol (B41371) and 2,2'-dibromophenol reveals characteristic bands for C-C stretching, C-H in-plane bending, and C-Br stretching and bending vibrations. ias.ac.in Due to the conjugated system, resonance Raman effects could be significant, enhancing the intensity of vibrations associated with the chromophore. ojp.gov

Electronic Spectroscopy (UV-Vis) for Chromophore Investigation and Electronic Transitions

UV-Vis spectroscopy is a primary tool for investigating the chromophoric system of indophenol (B113434) dyes. The color of this compound is a direct result of electronic transitions within its conjugated π-system. The absorption spectrum is characterized by strong bands in the visible region, which are sensitive to the solvent and pH. libretexts.org The extended conjugation involving the two aromatic rings linked by the imino group, along with the influence of the bromo substituents and the phenolate (B1203915) group, dictates the position and intensity of the absorption maxima (λmax). For indophenol dyes, the main absorption band is typically assigned to a π-π* transition. chemicalbook.com

Interactive Data Table: Expected UV-Vis Absorption Data

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) | Transition |

| Water (neutral pH) | ~600 - 650 | High | π-π |

| Ethanol | ~590 - 640 | High | π-π |

Note: These are estimated values based on analogous indophenol dyes. The exact λmax can vary with substitution and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional) for Comprehensive Molecular Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm). chemicalbook.comlibretexts.orgchemistrysteps.com The exact chemical shifts and coupling patterns would depend on the substitution pattern of the bromine atoms on both aromatic rings. Protons on the ring containing the two bromine atoms would show different chemical shifts compared to the proton on the other ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. The chemical shifts of the aromatic carbons would be in the range of 110-160 ppm. libretexts.orguobasrah.edu.iqoregonstate.edu The carbons attached to bromine atoms would be significantly influenced by the heavy atom effect. stackexchange.com The carbonyl-like carbon of the quinone-imine system would appear further downfield.

Interactive Data Table: Estimated NMR Chemical Shifts (in CDCl₃)

| Nucleus | Atom Type | Estimated Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 6.5 - 7.5 |

| ¹³C | Aromatic C-H | 115 - 135 |

| ¹³C | Aromatic C-Br | 110 - 130 |

| ¹³C | Aromatic C-N | 140 - 150 |

| ¹³C | Aromatic C-O⁻ | 155 - 165 |

| ¹³C | C=O (Quinone-like) | 170 - 185 |

Note: These are estimated values based on data for substituted phenols and aromatic compounds. chemicalbook.comlibretexts.orgchemistrysteps.comoregonstate.edu

Multidimensional NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals by revealing their correlations.

Mass Spectrometry (MS) (HRMS, Tandem MS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion to a high degree of accuracy, allowing for the confirmation of the elemental formula (C₁₂H₆Br₃NO₂Na).

Tandem MS (MS/MS): Tandem mass spectrometry would be employed to study the fragmentation pathways of the molecular ion. For brominated compounds, a characteristic isotopic pattern is observed due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. libretexts.org This results in a series of peaks separated by 2 mass units for any fragment containing bromine atoms. The fragmentation of this compound would likely involve the loss of bromine atoms, carbon monoxide, and cleavage of the C-N bond. chemguide.co.ukyoutube.comlibretexts.org

Interactive Data Table: Expected Fragmentation Patterns

| Fragment Ion | Proposed Structure/Loss | Characteristic Isotopic Pattern |

| [M-Br]⁺ | Loss of a bromine atom | Present (two bromine atoms remaining) |

| [M-2Br]⁺ | Loss of two bromine atoms | Present (one bromine atom remaining) |

| [M-3Br]⁺ | Loss of three bromine atoms | Absent |

| [M-CO]⁺ | Loss of carbon monoxide | Present (three bromine atoms remaining) |

| C₆H₄O⁻ | Phenolate fragment | Absent |

Note: These are plausible fragmentation pathways based on the general fragmentation of aromatic and brominated compounds.

Electrochemical Methods (Cyclic Voltammetry, Chronoamperometry) for Redox Characterization

Electrochemical methods are crucial for characterizing the redox properties of indophenol dyes, which are well-known redox indicators. blogspot.comscienceinfo.comwikipedia.org

Cyclic Voltammetry (CV): Cyclic voltammetry is used to study the oxidation and reduction processes of a molecule. libretexts.org For this compound, CV would reveal the potentials at which the compound is oxidized and reduced. The indophenol system can undergo a reversible two-electron, two-proton reduction to the colorless leuco form. The presence of electron-withdrawing bromine atoms is expected to shift the redox potential to more positive values compared to the unsubstituted indophenol. nih.gov The reversibility of the redox process can be assessed by comparing the anodic and cathodic peak currents and their separation. libretexts.org

Chronoamperometry: Chronoamperometry, where the current is measured as a function of time at a fixed potential, can be used to determine the diffusion coefficient of the species and to study the kinetics of the electrochemical reactions.

Interactive Data Table: Expected Electrochemical Parameters

| Technique | Parameter | Expected Observation |

| Cyclic Voltammetry | Redox Potential (E½) | A characteristic potential for the quinone-imine/leuco form couple, influenced by pH and bromine substitution. |

| Cyclic Voltammetry | Peak Separation (ΔEp) | Close to 59/n mV (where n=2) for a reversible process. |

| Chronoamperometry | Current Decay | Follows the Cottrell equation for a diffusion-controlled process. |

Note: The exact redox potential is dependent on the experimental conditions, particularly the pH of the electrolyte solution. The redox potential for the related 2,6-dichlorophenolindophenol is around +0.217 V vs. SHE. nih.gov

Applications of 2,2 ,6 Tribromoindophenol Sodium Salt in Chemical Systems

Utilization as a Redox Indicator in Advanced Titrimetric Analyses

No specific information is available in the scientific literature regarding the use of 2,2',6-Tribromoindophenol Sodium Salt as a redox indicator in titrimetric analyses.

In contrast, other halogenated indophenol (B113434) derivatives, such as 2,6-dichloroindophenol (B1210591) sodium salt (DCPIP), are well-established redox indicators. wikipedia.org DCPIP is famously used in the determination of ascorbic acid (Vitamin C), where it is reduced by the ascorbic acid from a blue, oxidized form to a colorless, reduced form. wikipedia.orgmdpi.com This distinct color change serves as the endpoint of the titration. The redox reaction of DCPIP has been a subject of kinetic and mechanistic studies, highlighting its reliability as an electron acceptor in various chemical and biochemical assays. researchgate.netresearchgate.net

Development of Novel Chemo-Sensors and Optical Probes for Chemical Species

There is no published research on the application of this compound in the development of chemosensors or optical probes.

However, the fundamental structure of indophenol dyes lends itself to such applications. The color of indophenol compounds is sensitive to changes in their chemical environment, including pH and the presence of oxidizing or reducing agents. wikipedia.org This property is the basis of the Berthelot reaction for the detection of ammonia (B1221849), where the formation of indophenol blue is measured spectrophotometrically. slideshare.netecrd.in In principle, modifications to the indophenol backbone, such as the introduction of specific functional groups, could be explored to create selective chemosensors for a variety of analytes.

Application in Analytical Method Development for Trace Analyte Detection in Complex Matrices

No analytical methods have been developed that specifically utilize this compound for the detection of trace analytes.

The indophenol method, in a general sense, is employed for the determination of ammonia in various samples, including atmospheric and water samples. slideshare.netecrd.inscience.gov This colorimetric method relies on the reaction of phenol (B47542) and an ammonia-containing sample in the presence of an oxidizing agent to form indophenol, which can be quantified using a spectrophotometer. The sensitivity of this method allows for the detection of trace amounts of ammonia.

Investigation of Catalytic or Co-catalytic Functions in Organic Transformations

There is no evidence in the scientific literature to suggest that this compound has been investigated for any catalytic or co-catalytic functions in organic transformations.

While not directly involving indophenol dyes, related aminophenol-based ligands are used to create transition metal complexes that exhibit catalytic activity in various organic reactions. These ligands can participate in redox processes, influencing the catalytic cycle of the metal center.

Role in Mechanistic Studies of Chemical or Biochemical Reactions (excluding clinical)

No mechanistic studies involving this compound in non-clinical chemical or biochemical reactions have been documented.

For comparison, the reaction between 2,6-dichloroindophenol (DCPIP) and cysteine has been the subject of kinetic and mechanistic investigation. researchgate.net Such studies help to elucidate the reaction pathways and the influence of factors like pH on the reaction rate between the indicator and the analyte. researchgate.net

Exploration in Adsorption Phenomena and Material Interaction Studies for Environmental Remediation

There are no studies available on the adsorption of this compound or its use in material interaction studies for environmental remediation.

Research has been conducted on the adsorption of other indophenol dyes, such as 2,6-dichlorophenol-indophenol sodium salt, onto various materials like nano magnesium oxide for their removal from aqueous solutions. wikipedia.org These studies are relevant to the treatment of wastewater containing dye pollutants. The interaction of dyes with adsorbent materials is a key area of research in environmental chemistry.

Derivatization and Structural Modification of the Indophenol Scaffold

Strategies for Halogen Exchange and Selective Functionalization

The three bromine atoms on the 2,2',6-tribromoindophenol sodium salt molecule offer key sites for synthetic modification. Halogen exchange reactions and other selective functionalizations, such as amination, nitration, and alkylation, provide pathways to introduce new chemical moieties, thereby altering the compound's properties.

Halogen Exchange:

Halogen exchange reactions on aromatic rings, particularly those with multiple halogen substituents, can be challenging but offer a route to introduce other halogens (e.g., fluorine, chlorine, or iodine) which can modulate the electronic nature and reactivity of the indophenol (B113434). While direct halogen exchange on 2,2',6-tribromoindophenol is not extensively documented, analogous transformations on polyhalogenated aromatic compounds suggest potential methodologies. Metal-catalyzed processes, such as those employing copper or palladium catalysts, are often required to facilitate the exchange of aryl halides. researchgate.netgoogle.com For instance, the conversion of aryl bromides to aryl iodides can be achieved using reagents like sodium iodide in the presence of a suitable catalyst.

Amination:

The introduction of amino groups can significantly impact the electronic and solubility properties of the indophenol scaffold. Nucleophilic aromatic substitution (SNAr) of a bromine atom with an amine is a plausible strategy, particularly if the aromatic ring is sufficiently activated by electron-withdrawing groups. However, the electron-donating nature of the phenoxide moiety in the indophenol can render SNAr reactions difficult. More advanced catalytic systems, such as palladium- or iridium-catalyzed amination of phenols and halophenols, have been developed and could potentially be adapted for 2,2',6-tribromoindophenol. chemrxiv.orgresearchgate.netchemrxiv.orgorganic-chemistry.orgnih.gov These methods often proceed under milder conditions and tolerate a wider range of functional groups.

Nitration:

Introducing a nitro group onto the indophenol backbone can serve as a powerful tool for modifying its electronic properties and providing a handle for further chemical transformations. The nitration of phenols is a well-established electrophilic aromatic substitution reaction. byjus.com Due to the activating nature of the hydroxyl group, nitration of phenols can often be achieved under milder conditions compared to benzene, for example, using dilute nitric acid. byjus.comquora.com However, the presence of three deactivating bromine atoms on the 2,2',6-tribromoindophenol ring system would likely necessitate harsher conditions, such as the use of fuming nitric acid or a mixture of nitric and sulfuric acids. quora.com The regioselectivity of the nitration would be influenced by the directing effects of both the hydroxyl and bromine substituents. Metal nitrate (B79036) reagents, such as iron(III) nitrate or copper(II) nitrate, have also been employed for the regioselective nitration of phenols and could offer alternative strategies. tandfonline.com

Alkylation:

Alkylation of the phenolic hydroxyl group (O-alkylation) is a common modification to alter solubility and steric hindrance. This can typically be achieved by reacting the phenoxide with an alkyl halide in the presence of a base. For sterically hindered phenols, such as 2,2',6-tribromoindophenol, more reactive alkylating agents or specific catalytic methods might be necessary to overcome the steric hindrance around the hydroxyl group. nih.govresearchgate.netvinatiorganics.com Copper-catalyzed O-alkylation of phenols with alkylsilyl peroxides has been reported as a mild and efficient method. encyclopedia.pub

Synthesis of Indophenol Conjugates and Polymer-Bound Systems for Enhanced Functionality

Covalently linking 2,2',6-tribromoindophenol to other molecules (conjugates) or polymer backbones can impart new functionalities and create materials with tailored properties for specific applications.

Indophenol Conjugates:

Conjugation of the indophenol moiety to biomolecules, such as peptides or proteins, can be achieved through various bioconjugation techniques. For instance, if the indophenol is first functionalized with a carboxylic acid or an amine, standard coupling chemistries like carbodiimide-mediated amide bond formation can be employed. The synthesis of poly(ethylene glycol) (PEG) conjugates is a common strategy to improve the solubility and pharmacokinetic properties of molecules. nih.govresearchgate.netmdpi.comnih.gov The phenolic hydroxyl group of the indophenol could be a potential site for PEGylation.

Polymer-Bound Systems:

Immobilizing indophenol dyes onto solid polymer supports offers advantages such as reusability and ease of separation in sensing or catalytic applications. google.com This can be achieved by either copolymerizing a functionalized indophenol monomer with other monomers or by grafting the indophenol onto a pre-existing polymer backbone. For example, polymers with reactive functional groups, such as epoxy or sulfonyl chloride groups, can be used to covalently bind the indophenol. nih.govnih.gov

Development of Advanced Spectroscopic Probes from Modified Indophenols

The inherent colorimetric properties of indophenols make them attractive candidates for the development of spectroscopic probes. By introducing specific recognition moieties, the indophenol scaffold can be engineered to respond to the presence of particular analytes, such as metal ions, with a detectable change in its absorption or fluorescence spectrum.

The modification of the indophenol structure can lead to the creation of chemosensors. frontiersin.orgnih.govresearchgate.net For instance, the incorporation of a metal-chelating group could render the molecule sensitive to specific metal ions. frontiersin.orgnih.govresearchgate.net The binding of a metal ion to the chelating site would perturb the electronic structure of the indophenol chromophore, leading to a color change or a change in fluorescence intensity. The design of such probes often involves a delicate balance between the recognition event and the signal transduction mechanism.

Stereochemical Considerations in the Synthesis and Reactivity of Indophenol Analogues

While 2,2',6-tribromoindophenol itself is not chiral, the introduction of chiral centers or the creation of atropisomers through derivatization can lead to stereochemically complex analogues.

Synthesis of Chiral Analogues:

The synthesis of chiral indophenol derivatives can be achieved by reacting the indophenol scaffold with chiral reagents or by employing stereoselective catalytic methods. researchgate.netnih.gov For example, if a substituent introduced during functionalization contains a stereocenter, a diastereomeric mixture of indophenol analogues may be formed. The enantioselective synthesis of related indole (B1671886) derivatives has been extensively studied and could provide insights into strategies for controlling the stereochemistry of modified indophenols. researchgate.net

Diastereoselective Reactions:

When a chiral indophenol analogue undergoes further reactions, the existing stereocenter can influence the stereochemical outcome of the reaction, leading to diastereoselective transformations. The principles of diastereoselectivity, which are well-established in organic synthesis, would apply to the reactions of these modified indophenols.

Hybrid Material Design Incorporating this compound

The incorporation of this compound into inorganic or hybrid organic-inorganic matrices can lead to the development of novel materials with combined or enhanced properties.

Indophenol-Silica Hybrid Materials:

Silica-based materials, often synthesized via sol-gel processes, provide a versatile platform for the encapsulation or covalent attachment of organic molecules like indophenol dyes. nih.govnih.gov The sol-gel method allows for the formation of a porous silica (B1680970) network around the dye molecules, which can improve their stability and prevent aggregation-induced quenching of fluorescence. nih.govresearchgate.net Functionalized silane (B1218182) precursors can be co-condensed with tetraalkoxysilanes to create a silica matrix with specific chemical functionalities that can interact with or bind to the indophenol.

Indophenol-Metal-Organic Framework (MOF) Composites:

Metal-Organic Frameworks (MOFs) are highly porous crystalline materials that can serve as hosts for organic dye molecules. researchgate.netencyclopedia.pubresearchgate.netnih.govfrontiersin.org The encapsulation of dyes within the pores of MOFs can protect them from the environment, prevent aggregation, and modulate their photophysical properties. encyclopedia.pubresearchgate.net Indophenol dyes could be incorporated into MOFs either by post-synthetic modification, where the dye is diffused into the pre-formed MOF, or by in situ encapsulation, where the dye is present during the MOF synthesis. encyclopedia.pub The choice of MOF with appropriate pore size and chemical environment is crucial for the successful incorporation and desired functionality of the resulting hybrid material.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Electronic Structure: Calculations can map the distribution of electrons within the 2,2',6-Tribromoindophenol anion. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and its electronic transition properties, which are relevant to its color and UV-Vis absorption. researchgate.netnih.gov Analysis of these frontier orbitals can also shed light on intramolecular charge transfer phenomena. researchgate.net

Stability: The total energy of the optimized molecular geometry provides a measure of the compound's thermodynamic stability. By comparing the energies of different isomers or conformers, computational methods can predict the most stable arrangement of the atoms in space.

Reactivity: The electrostatic potential (ESP) map can be calculated to visualize electron-rich and electron-poor regions of the molecule. For the 2,2',6-Tribromoindophenol anion, the ESP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while regions near the hydrogen atoms would show positive potential. Reactivity descriptors derived from these calculations, such as Fukui functions, can further pinpoint the specific atoms most likely to participate in nucleophilic or electrophilic reactions.

Table 1: Predicted Electronic and Reactivity Properties from Quantum Chemical Calculations

| Property | Predicted Significance for 2,2',6-Tribromoindophenol |

| HOMO Energy | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | Indicates the energy of the lowest-energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical stability and the energy required for electronic excitation (color). |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electrostatic Potential | Maps electron density to predict sites for electrophilic and nucleophilic attack. |

| Atomic Charges | Quantifies the charge distribution on each atom, offering insights into local reactivity. researchgate.net |

Molecular Dynamics Simulations for Solvent Interactions and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.gov An MD simulation of 2,2',6-Tribromoindophenol Sodium Salt would typically involve placing the ion pair in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all particles to model their motion. mdpi.comuni-ulm.de

Solvent Interactions: MD simulations can reveal how solvent molecules arrange around the solute. For this compound, simulations would show the hydration shell of water molecules around the sodium cation and the specific hydrogen bonding patterns between water and the phenolate (B1203915) oxygen and imine nitrogen. This is critical for understanding its solubility and the behavior of the salt in solution.

Conformational Analysis: The indophenol (B113434) scaffold is not entirely rigid. There is potential for rotation around the central carbon-nitrogen single bond, leading to different spatial arrangements (conformers) of the two ring systems. MD simulations can explore the conformational landscape, identifying the most populated conformations and the energy barriers between them. This dynamic behavior can be crucial for its interaction with other molecules or biological targets.

Table 2: Key Analyses from Molecular Dynamics Simulations

| Analysis Type | Information Gained for this compound |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom (e.g., Na⁺, O⁻). |

| Root Mean Square Deviation (RMSD) | Measures the structural stability and conformational changes of the molecule over the simulation time. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the solute and solvent, key to understanding solvation. nih.gov |

| Torsional Angle Analysis | Tracks the rotation around specific bonds to characterize conformational flexibility and preferences. |

Prediction of Spectroscopic Properties (UV-Vis, NMR, IR) through Computational Models

Computational models are widely used to predict the spectroscopic signatures of molecules, which is invaluable for identifying compounds and interpreting experimental data. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.gov For 2,2',6-Tribromoindophenol, which is colored, TD-DFT would calculate the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax), which corresponds to the color observed.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. github.ioscilit.comresearchgate.net By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. frontiersin.org This is a powerful tool for structure verification and assignment of experimental spectra. scilit.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from its optimized geometry. numberanalytics.com These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated vibrational mode can be animated, allowing for the precise assignment of IR bands to specific molecular motions, such as C-H stretches, C=O stretches, or C-Br stretches. researchgate.netnih.gov

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Predicted Feature | Corresponding Structural Moiety |

| UV-Vis | λmax ≈ 550-650 nm | Extended π-conjugated system of the indophenol core. |

| ¹³C NMR | δ ≈ 180-190 ppm | Carbonyl-like carbon of the quinone-imine ring. |

| ¹³C NMR | δ ≈ 100-120 ppm | Bromine-substituted aromatic carbons. |

| ¹H NMR | δ ≈ 6.5-8.0 ppm | Aromatic protons on the two rings. |

| IR | ν ≈ 1640-1660 cm⁻¹ | C=O stretching vibration. |

| IR | ν ≈ 1580-1610 cm⁻¹ | C=N stretching vibration. |

| IR | ν ≈ 550-650 cm⁻¹ | C-Br stretching vibrations. |

Development of Structure-Activity Relationship (SAR) Models for Indophenol Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used extensively in medicinal chemistry and materials science to correlate a molecule's structure with its biological activity or a specific property. nih.govic.ac.uk These models allow for the prediction of activity for new, unsynthesized compounds. nih.gov

For indophenol derivatives, a QSAR study would involve several steps:

Data Set Assembly: A series of indophenol analogs would be synthesized and their biological activity (e.g., enzyme inhibition, antimicrobial activity) would be measured.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These can include physicochemical properties (e.g., LogP, molecular weight), topological indices (describing branching and connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges).

Model Generation: Statistical methods or machine learning algorithms are used to build a mathematical model that links the descriptors (the independent variables) to the observed activity (the dependent variable). nih.govnih.gov

Validation and Prediction: The model's predictive power is tested on a subset of compounds not used in its creation. A validated model can then be used to predict the activity of novel indophenol derivatives, prioritizing the most promising candidates for synthesis. For instance, SAR studies on related indole (B1671886) derivatives have been used to optimize compounds as potential anti-inflammatory or antiviral agents. researchgate.netnih.gov

Table 4: Example Molecular Descriptors for a QSAR Study of Indophenol Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

| Physicochemical | LogP | Lipophilicity / Hydrophobicity. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Electronic | Dipole Moment | Overall molecular polarity. |

| Quantum Chemical | LUMO Energy | Electron-accepting ability. |

| Steric / 3D | Molecular Surface Area | Size and shape of the molecule. |

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. This involves calculating the potential energy surface (PES) that connects reactants to products.

A key aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate. mercuryconsortium.org According to transition-state theory, the energy of the TS (the activation energy) determines the rate of the reaction. rsc.org Computational methods can optimize the geometry of the TS and calculate its energy.

For a reaction involving 2,2',6-Tribromoindophenol, such as its synthesis via the condensation of a brominated phenol (B47542) and a brominated quinone-imine precursor, computational analysis could:

Compare different pathways: Evaluate multiple potential reaction mechanisms to determine the most energetically favorable route.

Analyze the Transition State: Characterize the geometry of the TS to understand which bonds are breaking and forming at the critical point of the reaction. nih.gov

Predict Selectivity: In cases where multiple products can be formed, the relative activation energies for the different pathways can predict the product distribution (regioselectivity or stereoselectivity).

This level of mechanistic insight is often difficult to obtain through experimental means alone and provides a powerful tool for optimizing reaction conditions. youtube.com

Table 5: Outputs from a Computational Reaction Pathway Analysis

| Computational Output | Description |

| Optimized Reactant/Product Geometries | The lowest energy structures of the starting materials and products. |

| Transition State (TS) Geometry | The molecular structure at the peak of the energy barrier between reactants and products. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state; related to the reaction rate. |

| Reaction Energy (ΔErxn) | The overall energy difference between the products and reactants (exothermic or endothermic). |

| Imaginary Frequency | A single negative vibrational frequency confirms that a stationary point is a true transition state. |

Environmental Fate and Degradation Pathways

Photolytic Degradation Mechanisms of Brominated Indophenols in Aqueous and Atmospheric Systems

Photolytic degradation, the breakdown of compounds by light, is a primary mechanism for the transformation of organic molecules in the environment. The energy from sunlight can excite electrons within a molecule, leading to the cleavage of chemical bonds. diva-portal.org For brominated compounds, the carbon-bromine (C-Br) bond is often susceptible to photolysis.

While direct studies on 2,2',6-Tribromoindophenol Sodium Salt are not prevalent, research on other brominated compounds, such as polybrominated diphenyl ethers (PBDEs), provides insight. When exposed to sunlight, particularly in aqueous environments, PBDEs undergo reductive debromination. diva-portal.org This process involves the step-wise removal of bromine atoms, leading to the formation of lesser-brominated congeners. diva-portal.org It is also possible for photolytic degradation to result in the formation of more complex and potentially toxic byproducts like polybrominated dibenzofurans (PBDF). diva-portal.org

For this compound, a similar mechanism can be hypothesized. The chromophore structure of the indophenol (B113434) backbone suggests it would readily absorb light in the solar spectrum. The energy absorbed could lead to the homolytic cleavage of the C-Br bonds, generating radical species. In aqueous systems, these radicals would likely react with surrounding water molecules or other organic matter. The expected primary photolytic pathway would be a stepwise debromination, creating a series of di- and mono-bromoindophenol intermediates before the core indophenol structure is cleaved.

Table 1: Hypothesized Photolytic Degradation Products of 2,2',6-Tribromoindophenol

| Parent Compound | Proposed Intermediate | Potential Final Products |

|---|---|---|

| 2,2',6-Tribromoindophenol | Dibromoindophenols | Phenolic derivatives, Bromide ions |

| 2,2',6-Tribromoindophenol | Monobromoindophenols | Ring-opened aliphatic acids |

Biotransformation Pathways and Identification of Metabolites in Environmental Matrices (e.g., soil, water)

Biotransformation by microorganisms is a crucial pathway for the degradation of organic pollutants in soil and water. Bacteria, fungi, and other microbes can utilize organic compounds as a source of carbon and energy, breaking them down into simpler, less toxic substances. The efficiency of biodegradation depends on the chemical structure of the compound and the environmental conditions. mdpi.com

Specific biotransformation pathways for this compound have not been extensively documented. However, research on the microbial degradation of other halogenated phenols and aromatic compounds provides a model for its likely fate. Microorganisms often initiate the breakdown of aromatic rings through the action of oxygenase enzymes, which introduce hydroxyl groups onto the ring, a process known as hydroxylation. nih.gov This step increases the water solubility of the compound and makes the ring more susceptible to cleavage.

For brominated phenols, anaerobic bacteria can perform reductive dehalogenation, removing bromine atoms and replacing them with hydrogen. This is often a key initial step before the aromatic ring is broken. Aerobic degradation, conversely, might proceed via hydroxylation followed by ring fission. Potential metabolites in soil and water would include various lesser-brominated indophenols, brominated phenols, and eventually, non-aromatic organic acids that can be funneled into central metabolic pathways.

Advanced Oxidation Processes (AOPs) for Chemical Degradation and Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. nih.gov These methods rely on the in-situ generation of highly reactive radical species, most commonly the hydroxyl radical (•OH). AOPs are effective for the degradation of refractory organic compounds that are resistant to conventional treatment methods. researchgate.net

Several AOPs, such as ozonation (O₃), UV/H₂O₂, and Fenton processes (Fe²⁺/H₂O₂), could be applied to degrade this compound. nih.govresearchgate.net In the presence of bromide ions (Br⁻), which would be released during the degradation of the parent compound, AOPs can lead to the formation of other reactive species, including bromine radicals (Br• and Br₂•⁻). acs.org

The degradation mechanism via AOPs would involve the attack of hydroxyl radicals on the aromatic rings of the indophenol structure. This leads to hydroxylation, debromination, and eventual ring-opening reactions, breaking the molecule down into smaller organic acids and ultimately mineralizing it to CO₂, H₂O, and bromide ions. nih.gov However, a potential complication in treating bromide-containing water with AOPs like ozonation is the formation of bromate (B103136) (BrO₃⁻), a regulated and potentially carcinogenic disinfection byproduct. researchgate.netacs.org

Table 2: Common AOPs and Their Reactive Species for Degradation of Brominated Organics

| AOP Method | Primary Reactive Species | Potential Byproducts |

|---|---|---|

| Ozonation (O₃) | O₃, •OH | Bromate (BrO₃⁻) |

| UV/H₂O₂ | •OH | Smaller organic acids |

| Fenton (Fe²⁺/H₂O₂) | •OH | Iron sludge |

| Sulfate Radical-based (SR-AOP) | SO₄•⁻, •OH | Bromoform, Dibromoacetic acid acs.org |

Adsorption and Sequestration Studies in Natural and Engineered Environmental Systems

Adsorption to soil particles, sediments, and organic matter is a key process that controls the environmental mobility and bioavailability of organic compounds. nih.gov The extent of adsorption is influenced by the properties of both the chemical (e.g., hydrophobicity, charge) and the environmental matrix (e.g., organic carbon content, clay content, pH). nih.govscielo.br

As an anionic salt, the adsorption behavior of this compound would be highly dependent on soil and sediment pH. In its ionized form, it would likely exhibit limited adsorption to negatively charged soil colloids (clay, organic matter) due to electrostatic repulsion. However, sorption can still occur. Studies on other ionizable organic compounds, such as chlorophenols, show that adsorption increases as pH decreases because the neutral form of the molecule is more hydrophobic and less repelled by soil surfaces. nih.gov

Furthermore, the organic matter content of soil is a critical factor. nih.gov The tribromoindophenol structure is hydrophobic, suggesting it will partition into the organic carbon fraction of soils and sediments. The Freundlich and Langmuir isotherm models are commonly used to describe the adsorption equilibrium of such compounds in soil. scielo.br In soils with low organic matter, clay content can become the dominant factor determining adsorption. nih.gov

Table 3: Factors Influencing Adsorption of Ionizable Organic Compounds in Soil

| Soil Property | Effect on Adsorption | Rationale |

|---|---|---|

| Organic Matter Content | Positive Correlation | Hydrophobic partitioning of the organic molecule into soil organic carbon. nih.gov |

| Clay Content | Variable | Can provide surface area for adsorption, but surface charge is pH-dependent. nih.govscielo.br |

| pH | Negative Correlation | Lower pH protonates the anionic salt, increasing hydrophobicity and reducing electrostatic repulsion. nih.govnih.gov |

| Cation Exchange Capacity | Minor/Indirect | Influences overall soil charge characteristics. |

Environmental Persistence and Mobility Assessments of Brominated Indophenol Salts

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical, biological, or photolytic processes. Mobility describes the potential for a chemical to move through environmental compartments, such as leaching through soil into groundwater or volatilizing into the atmosphere. researchgate.net

The persistence of this compound will be a function of its susceptibility to the degradation pathways outlined above. Its multiple bromine substituents likely confer a degree of resistance to biodegradation, potentially leading to moderate to high persistence in soil and aquatic environments, a characteristic common to many polyhalogenated aromatic compounds. nih.gov

Mobility is governed by the compound's water solubility and its tendency to adsorb to solids. As a sodium salt, 2,2',6-Tribromoindophenol is expected to be water-soluble, suggesting a potential for high mobility in aqueous systems. However, this mobility will be attenuated by its adsorption to organic matter and sediments. nih.gov The application of road salts (containing NaCl or MgCl₂) in cold climates has been shown to mobilize certain sorbed contaminants through cation exchange and the formation of more mobile complexes, a process that could potentially affect the transport of indophenol salts in roadside soils. researchgate.net Therefore, its mobility is a complex interplay between its solubility and its interaction with the solid phase of soil and sediment.

Emerging Research Frontiers and Future Perspectives

Novel Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful paradigm for creating complex, functional systems. The structure of 2,2',6-Tribromoindophenol Sodium Salt is well-suited for exploration in host-guest chemistry, where a host molecule binds a guest molecule to form a supramolecular complex. nih.gov

The potential for this compound to act as a guest is promising. It could be encapsulated within macrocyclic hosts like cyclodextrins or calixarenes. nih.gov Such host-guest complexes could protect the indophenol (B113434) from environmental degradation or control its release in response to specific stimuli, a property valuable in designing responsive chemical systems. nih.govfrontiersin.org Conversely, polymers functionalized with this indophenol derivative could act as hosts for detecting specific guest molecules, where binding events would be signaled by a change in the indophenol's spectroscopic properties. The formation of such complexes can be driven by various forces, including hydrophobic and van der Waals interactions. nih.gov

Table 1: Potential Supramolecular Interactions of this compound

| Structural Feature | Potential Non-Covalent Interaction | Application in Host-Guest Chemistry |

|---|---|---|

| Bromo Substituents | Halogen Bonding | Directional binding to electron-donating sites on a host molecule. |

| Phenolate (B1203915) Anion (O-) | Electrostatic Interactions, Hydrogen Bonding | Binding to cationic or hydrogen-bond-donating sites in a host cavity. |

| Aromatic Rings | π-π Stacking, Hydrophobic Interactions | Inclusion within hydrophobic cavities of hosts like cyclodextrins. nih.gov |

| Imine Group (C=N) | Dipole-Dipole Interactions, Hydrogen Bonding | Coordination to metal centers or hydrogen bonding with host molecules. |

Integration into Advanced Materials Science for Smart Materials or Coatings

"Smart materials" are materials that respond to changes in their environment with a corresponding change in their properties. mdpi.com A significant area of development is in smart coatings that can, for example, indicate corrosion, self-heal, or prevent microbial growth. nasa.govresearchgate.net Indophenol derivatives are well-known for their use as pH and redox indicators, exhibiting distinct color changes in response to varying chemical environments. sciencemadness.org

This chromogenic behavior makes this compound a prime candidate for integration into smart coatings. By incorporating the molecule into a polymer matrix, such as an epoxy or acrylic, a coating could be developed that visually signals changes in pH. nasa.gov Such a system would be highly valuable for corrosion detection on metal surfaces, as localized corrosion is often accompanied by a change in local pH. nasa.gov The versatility of this approach allows for incorporation into various coating types for diverse applications. nasa.govresearchgate.net

Beyond simple detection, these materials could be designed for controlled release. For instance, the indophenol could be encapsulated within pH-sensitive microcapsules. nasa.gov A drop in pH due to corrosion initiation would trigger the rupture of these capsules, releasing the indophenol as an indicator and potentially also releasing a corrosion inhibitor that was co-encapsulated. nasa.gov This dual-functionality represents a major trend in the development of high-performance, intelligent coating technologies designed to extend product lifetimes and reduce maintenance. mdpi.com

Table 2: Potential Smart Coating Applications

| Application Area | Function of Indophenol Derivative | Mechanism of Action |

|---|---|---|

| Corrosion Monitoring | pH Indicator | The coating changes color in response to local pH shifts caused by the onset of corrosion on a metal substrate. nasa.gov |

| Environmental Sensing Films | Chemical Sensor | The material changes color upon exposure to specific acidic or basic vapors, acting as a simple chemical detector. |

| "Smart" Packaging | Food Spoilage Indicator | Integrated into food packaging, the indophenol could indicate spoilage by reacting to pH changes from microbial growth. |

| Self-Healing Systems | Indicator and Release Trigger | As part of a microcapsule system, it provides visual confirmation of damage and triggers the release of healing agents. nasa.gov |

Development of High-Throughput Screening (HTS) Methodologies for Indophenol Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid testing of vast compound libraries for a specific activity. syngeneintl.com HTS methodologies employ automation and sensitive detection methods (e.g., fluorescence, luminescence, absorbance) to quickly identify "hits" from libraries that can contain millions of compounds. syngeneintl.comenamine.net

For indophenol derivatives like this compound, HTS could be transformative. Instead of synthesizing and testing derivatives one-by-one, HTS would enable the rapid evaluation of a whole library of related indophenols. This approach is crucial for identifying compounds with optimized properties for a given application, be it as a biological probe, an enzyme inhibitor, or a sensor molecule. nih.gov For example, a screen could be designed to find indophenol derivatives that are potent and selective inhibitors of a particular enzyme, where the enzymatic reaction produces a change in pH or redox potential that the indophenol can detect. nih.gov These screens can be set up in high-density well plates, allowing for parallel processing and rapid data acquisition. nih.gov The development of such screening platforms would dramatically accelerate the discovery of new functional indophenol-based molecules. syngeneintl.com

Exploration of Sustainable Synthesis and Green Chemistry Approaches for Indophenols